KL1333

Overview

Description

KL1333 is an orally available, small organic molecule that acts as a modulator of nicotinamide adenine dinucleotide (NAD) levels. It has shown promise in improving energy metabolism and mitochondrial function, particularly in the context of mitochondrial diseases such as mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes (MELAS) .

Mechanism of Action

Target of Action

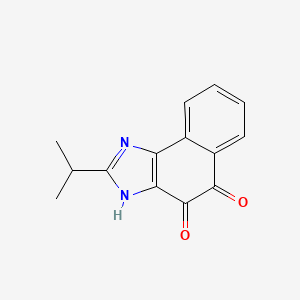

KL1333, also known as NA2ZOL5UGM, KL-1333, or 2-isopropyl-3H-naphtho[1,2-d]imidazole-4,5-dione, primarily targets NAD(P)H:quinone oxidoreductase 1 (NQO1) . NQO1 is a crucial enzyme involved in the cell’s energy metabolism .

Mode of Action

This compound is an orally available, small organic molecule that reacts with NQO1 as a substrate . This interaction results in increases in intracellular NAD+ levels via NADH oxidation . The elevated NAD+ levels then trigger the activation of SIRT1 and AMPK, subsequently activating PGC-1α .

Biochemical Pathways

The increase in NAD+ levels induced by this compound affects several biochemical pathways. The activation of SIRT1 and AMPK leads to the activation of PGC-1α . These changes have downstream effects on energy metabolism and mitochondrial function .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in both healthy volunteers and patients with primary mitochondrial diseases . The study confirmed single ascending dose (SAD) data from a prior Phase 1 study and showed, for the first time, multiple-ascending dose (MAD) data from healthy volunteers and multiple day dosing in patients . The study also included an analysis of the food effect and split dosing of this compound in healthy volunteers .

Result of Action

This compound has been shown to improve mitochondrial biogenesis and function . In MELAS fibroblasts, this compound increased ATP levels and decreased lactate and ROS levels . Additionally, mitochondrial functional analyses revealed that this compound increased mitochondrial mass, membrane potential, and oxidative capacity .

Preparation Methods

KL1333 is synthesized through a series of organic reactions involving specific substrates and catalysts. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that this compound reacts with NAD(P)H:quinone oxidoreductase 1 (NQO1) as a substrate, resulting in increases in intracellular NAD levels via NADH oxidation .

Chemical Reactions Analysis

KL1333 undergoes several types of chemical reactions, primarily involving oxidation. It acts as a substrate for NAD(P)H:quinone oxidoreductase 1, leading to the oxidation of NADH to NAD . This reaction is crucial for its role in modulating cellular energy metabolism. The major product formed from this reaction is NAD, which plays a central role in cellular energy production and metabolism.

Scientific Research Applications

KL1333 has been extensively studied for its potential therapeutic applications in treating mitochondrial diseases. It has shown efficacy in improving mitochondrial function, increasing adenosine triphosphate (ATP) levels, and reducing lactate and reactive oxygen species (ROS) levels in cells derived from patients with MELAS . Additionally, this compound has been investigated for its potential to enhance mitochondrial biogenesis and function, making it a promising candidate for the treatment of various mitochondrial dysfunctions .

Comparison with Similar Compounds

KL1333 is unique in its ability to modulate NAD levels and improve mitochondrial function. It has been compared to other compounds such as idebenone and coenzyme Q10 (CoQ10), which also target mitochondrial function. this compound has shown significantly higher NADH oxidation activity compared to these compounds, making it a more potent modulator of cellular energy metabolism . Similar compounds include:

- Idebenone

- Coenzyme Q10 (CoQ10)

This compound stands out due to its higher efficacy in increasing NAD levels and enhancing mitochondrial function .

Biological Activity

KL1333 is a novel compound recognized for its role as a NAD+ modulator, showing promising biological activity particularly in mitochondrial diseases. This article explores the compound's mechanisms, efficacy, and clinical relevance based on various studies and findings.

This compound functions primarily by enhancing the levels of NAD+ within cells, which is crucial for energy metabolism and mitochondrial function. The compound acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), facilitating the oxidation of NADH to NAD+, thereby improving the NAD+/NADH ratio. This modulation is vital for activating several key signaling pathways involved in mitochondrial biogenesis and function:

- SIRT1 Activation : SIRT1 is a NAD+-dependent deacetylase that plays a significant role in cellular stress resistance and metabolic regulation.

- AMPK Activation : AMP-activated protein kinase (AMPK) is an energy sensor that promotes metabolic homeostasis.

- PGC-1α Activation : Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) is essential for mitochondrial biogenesis.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly enhances mitochondrial function in various cell lines, including C2C12 myoblasts and fibroblasts from patients with MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes). Key findings include:

- Increased ATP Production : this compound treatment led to higher ATP levels in MELAS fibroblasts.

- Reduced Lactate and ROS Levels : The compound decreased lactate production and reactive oxygen species (ROS), indicating improved metabolic efficiency.

- Enhanced Mitochondrial Mass and Function : this compound increased mitochondrial mass, membrane potential, and oxidative capacity.

The following table summarizes the effects of this compound on NADH oxidation and cytochrome c reduction compared to other compounds:

| Parameter | This compound | CoQ10 | Idebenone |

|---|---|---|---|

| Km (μM) | 0.27 | – | 2.13 |

| Vmax (μmol/mg/min) | 63.9 | – | 38.3 |

| Cytochrome c Reduction | 312.4 | – | 68.1 |

Note: No enzymatic activity above background level could be detected for CoQ10; thus, steady-state kinetics could not be calculated.

Clinical Trials

This compound is currently undergoing clinical evaluation in phase I and II trials for its safety and efficacy in treating primary mitochondrial diseases. The FALCON study, a Phase 2 randomized, placebo-controlled trial, aims to assess the impact of this compound on chronic fatigue and muscle weakness in adult patients with confirmed mitochondrial DNA mutations. Interim results have shown:

- Strong Safety Profile : No serious adverse events related to the drug were reported after 24 weeks of dosing.

- Efficacy Indicators : Improvements in fatigue levels and muscle strength were noted among participants receiving this compound compared to placebo controls .

Case Studies

A notable case involved a patient with MELAS who exhibited significant improvements in energy levels and reduced symptoms after treatment with this compound during early-phase clinical trials. These anecdotal reports complement the quantitative data from controlled studies, reinforcing this compound's potential as a therapeutic agent.

Properties

IUPAC Name |

2-propan-2-yl-3H-benzo[e]benzimidazole-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-7(2)14-15-10-8-5-3-4-6-9(8)12(17)13(18)11(10)16-14/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFWITSBVLLDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N1)C(=O)C(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800405-30-4 | |

| Record name | KL-1333 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800405304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KL-1333 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA2ZOL5UGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does KL1333 interact with its target and what are the downstream effects?

A: this compound interacts with NAD(P)H:quinone oxidoreductase 1 (NQO1) as a substrate. [] This interaction leads to the oxidation of NADH, thereby increasing intracellular NAD+ levels. The elevation of NAD+ levels, in turn, activates SIRT1 and AMPK, which subsequently activate PGC-1α. [] This signaling cascade ultimately results in improved mitochondrial biogenesis and function. []

Q2: What is the evidence for this compound's efficacy in a disease model?

A: Research using fibroblasts derived from a patient with MELAS (Mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes) demonstrated this compound’s potential. [] Specifically, this compound treatment led to:

- Increased ATP levels: Addressing the energy deficiency often observed in MELAS. []

- Decreased lactate levels: Indicating improved metabolic function. []

- Decreased ROS levels: Suggesting a reduction in oxidative stress. []

- Enhanced mitochondrial function: Including increased mitochondrial mass, membrane potential, and oxidative capacity. []

Q3: What are the next steps in this compound research?

A3: While promising in vitro results have been obtained, further research is crucial to fully elucidate this compound's therapeutic potential:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.